molecular formula C19H25N3OS B1682792 Thiambutosine CAS No. 500-89-0

Thiambutosine

Cat. No.: B1682792
CAS No.: 500-89-0
M. Wt: 343.5 g/mol
InChI Key: JYCBKPOKWDDOOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of thiambutosine involves the reaction of 4-butoxyaniline with 4-dimethylaminophenyl isothiocyanate. The reaction typically occurs under mild conditions, with the reactants being dissolved in an appropriate solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of this compound .

In industrial production, the synthesis process is scaled up, and the reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Thiambutosine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form thiourea derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the butoxy or dimethylamino groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiourea derivatives .

Scientific Research Applications

Thiambutosine has several scientific research applications:

Mechanism of Action

Thiambutosine exerts its effects by inhibiting the growth of Mycobacterium tuberculosis. The compound targets the bacterial cell wall synthesis pathway, disrupting the formation of essential components and leading to cell death. This compound also interferes with the bacterial DNA replication process, further inhibiting bacterial growth .

Comparison with Similar Compounds

Thiambutosine is similar to other thiourea derivatives such as thiacetazone and thiocarlide. it is unique in its slower development of resistance in Mycobacterium tuberculosis compared to these compounds . Other similar compounds include:

This compound’s unique properties make it a valuable compound in the fight against tuberculosis and other bacterial infections.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-[4-(dimethylamino)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-4-5-14-23-18-12-8-16(9-13-18)21-19(24)20-15-6-10-17(11-7-15)22(2)3/h6-13H,4-5,14H2,1-3H3,(H2,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBKPOKWDDOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198175
Record name Thiambutosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500-89-0
Record name N-(4-Butoxyphenyl)-N′-[4-(dimethylamino)phenyl]thiourea
Source CAS Common Chemistry
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Record name Thiambutosine [INN:BAN]
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Record name Thiambutosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=682
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Record name Thiambutosine
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Record name Thiambutosine
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Record name THIAMBUTOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of thiambutosine against Mycobacterium leprae?

A1: While the exact mechanism remains unclear, research suggests this compound might operate similarly to other antimycobacterial agents like thiacetazone. These agents potentially interfere with the synthesis of essential components within the mycobacteria, ultimately inhibiting their growth and multiplication. [, ]

Q2: What are the downstream effects of this compound on Mycobacterium leprae?

A2: this compound's action leads to a decrease in the number of viable M. leprae in patients. Studies show a reduction in the bacterial index and an increase in the granularity of acid-fast bacilli in patients undergoing this compound treatment. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C20H27N3OS and a molecular weight of 357.51 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, studies have employed spectrophotometry to analyze this compound. One method involves reacting this compound with 2,3-dichloro-1,4-naphthoquinone in an ethanolic medium, followed by alkalization with ethanolic ammonia solution. This reaction results in a purple color with an absorption maximum at 540 nm, allowing for quantitative analysis. []

Q5: How is this compound absorbed and metabolized in the body?

A5: Oral this compound exhibits limited absorption, with only around 10% of the administered dose being absorbed. [] The butoxy group undergoes rapid metabolism, resulting in water-soluble p-dimethylaminodiphenyl thioureas that are readily excreted in urine. [] Intramuscular injection of this compound, formulated as a suspension in arachis oil, offers an alternative route of administration, potentially improving absorption. []

Q6: How is this compound excreted?

A6: Approximately 75% of orally administered this compound is excreted unchanged in feces. [] The remaining portion is metabolized into water-soluble compounds and excreted in urine. [] Research indicates that biliary excretion of this compound and its metabolites does not occur in humans. []

Q7: Is there a risk of developing resistance to this compound?

A7: Yes, the emergence of resistance to this compound has been observed. Prolonged treatment with this compound can lead to the selection of resistant M. leprae strains, potentially resulting in treatment failure. [, ]

Q8: Does cross-resistance occur between this compound and other antileprosy drugs?

A8: Yes, cross-resistance has been reported between this compound and other drugs, including dapsone, thiacetazone, ethionamide, and prothionamide. [, , ] This cross-resistance highlights the need for careful drug selection and monitoring for the development of resistance in patients undergoing long-term leprosy treatment.

Q9: Are there any specific drug delivery strategies being explored for this compound?

A9: Intramuscular injection of this compound formulated as a suspension in arachis oil has been explored as a potential approach to improve its absorption and bioavailability. []

Q10: What analytical methods are used to quantify this compound?

A10: Spectrophotometry has been employed for the quantitative determination of this compound. []

Q11: What are the alternatives to this compound in leprosy treatment?

A11: Several alternatives to this compound are available for leprosy treatment, including dapsone, clofazimine, rifampicin, and other antimycobacterial agents. The choice of treatment depends on various factors, including the type and severity of leprosy, drug susceptibility, patient tolerance, and the potential for drug interactions. [, , , , ]

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